molecular formula C20H23N3O5S2 B2726538 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 865592-31-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2726538
CAS No.: 865592-31-0
M. Wt: 449.54
InChI Key: IDWQSYYHGTXXHR-UHFFFAOYSA-N
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Description

“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide” is a chemical compound with the molecular formula C20H23N3O5S2 . It has an average mass of 449.544 Da and a mono-isotopic mass of 449.107910 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H17N3O3S3/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h5-10H,3-4H2,1-2H3,(H,17,18,20) . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Electrophysiological Activity

Research into the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds within this family can exhibit potency in in vitro Purkinje fiber assays, suggesting their potential as selective class III agents for cardiac applications. These findings indicate the viability of the imidazolyl moiety in generating electrophysiological activity within the N-substituted benzamide series, pointing towards potential applications in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Antitumor Properties

A series of 2-phenylbenzothiazoles, synthesized based on their potent and selective in vitro antitumor properties, shows that structural analogues of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide possess exquisitely potent antiproliferative activity against various cancer cell lines. This highlights the potential of these compounds in developing new treatments for lung, colon, and breast cancer, establishing a significant area of research interest for the compound and its derivatives (Mortimer et al., 2006).

Synthesis and Biological Activity

The synthesis of novel Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde, including related compounds, demonstrates their inhibitory effects on various enzyme activities. This research area explores the enzyme inhibition properties of benzamide derivatives, offering insights into potential therapeutic applications for diseases requiring modulation of enzyme activities (Alyar et al., 2019).

Antimicrobial Analog Synthesis

Studies on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities. The presence of a fluorine atom significantly enhances the antimicrobial activity of these compounds, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-10-16-18(12-14)29-20(21-16)22-19(24)15-9-7-13(27-3)11-17(15)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWQSYYHGTXXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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